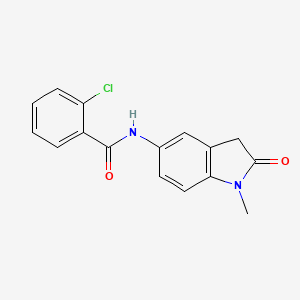

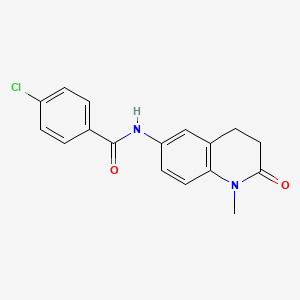

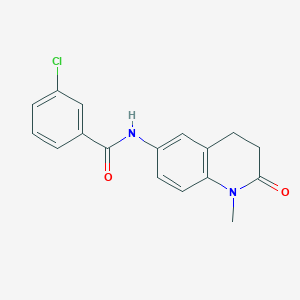

3-chloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

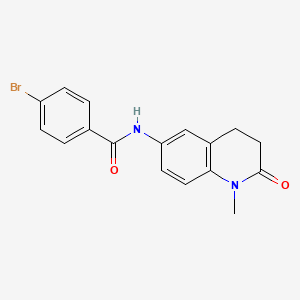

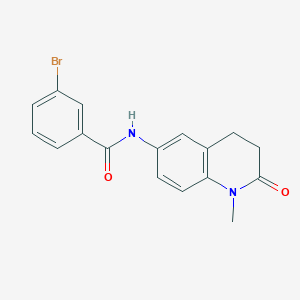

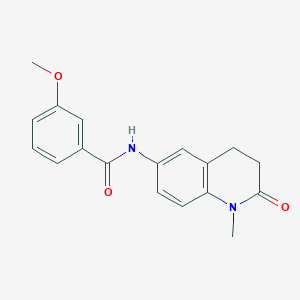

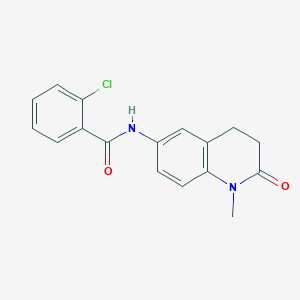

This compound is a benzamide derivative with a tetrahydroquinoline group attached. Benzamides and tetrahydroquinolines are both significant in medicinal chemistry due to their wide range of biological activities .

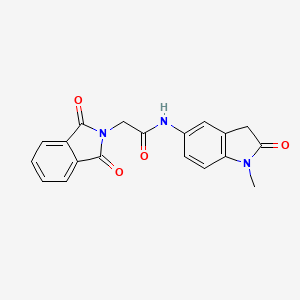

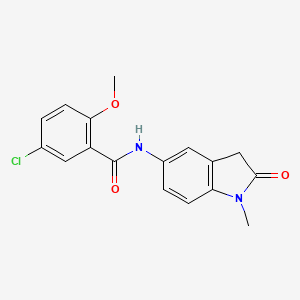

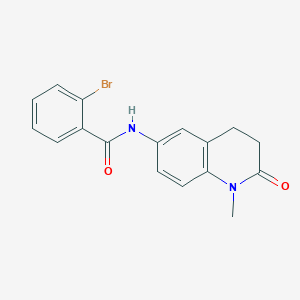

Molecular Structure Analysis

The molecule contains a benzamide moiety and a tetrahydroquinoline moiety. These structures are likely to influence the compound’s physical and chemical properties, as well as its potential biological activities .科学的研究の応用

Anticancer Activity

Indole derivatives, including the compound , have shown promise as potential anticancer agents. Their ability to inhibit cancer cell growth and induce apoptosis makes them valuable candidates for drug development. Researchers investigate their mechanisms of action and evaluate their efficacy against different cancer types .

Antimicrobial Properties

Indole-based compounds exhibit antimicrobial activity against bacteria, fungi, and viruses. The specific compound may have potential as an antimicrobial agent. Researchers explore its effects on pathogenic microorganisms, aiming to develop novel treatments for infectious diseases .

Hepatitis C Virus (HCV) Inhibition

Indole derivatives have been studied as inhibitors of HCV. The compound’s structure suggests it could interfere with viral replication by targeting essential enzymes. Investigating its potency against HCV is crucial for antiviral drug development .

RNA Polymerase Inhibition

Certain indole derivatives, including the compound under scrutiny, may inhibit RNA-dependent RNA polymerase (RdRp). RdRp is essential for viral replication in RNA viruses. Researchers explore whether this compound can disrupt viral RNA synthesis, potentially leading to new antiviral therapies .

Neuroprotective Effects

Indoles have been investigated for their neuroprotective properties. They may modulate neurotransmitter receptors, impacting neuronal health. Researchers explore whether the compound influences neurodegenerative diseases or provides neuroprotection in experimental models .

Glycine Receptor Antagonism

Indole derivatives can interact with glycine receptors, affecting neurotransmission. The compound’s potential as a selective antagonist at the glycine site of the NMDA receptor warrants further investigation. Such interactions may have implications for neurological disorders .

Safety and Hazards

作用機序

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds, such as indole derivatives, are known to interact with their targets, leading to changes in cellular processes . These interactions often result in the inhibition or activation of the target, which can lead to a variety of downstream effects .

Biochemical Pathways

Similar compounds, such as indole derivatives, are known to affect a variety of biochemical pathways . These pathways often involve the targets mentioned above and can lead to a variety of downstream effects .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which is a key factor in its efficacy as a drug .

Result of Action

Similar compounds, such as indole derivatives, are known to have a variety of biological activities, which could suggest potential effects of this compound .

Action Environment

It is known that factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds .

特性

IUPAC Name |

3-chloro-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O2/c1-20-15-7-6-14(10-11(15)5-8-16(20)21)19-17(22)12-3-2-4-13(18)9-12/h2-4,6-7,9-10H,5,8H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVGQPJROCXMIDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(3-methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6559624.png)

![8-(2-fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6559629.png)

![3-methyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6559634.png)

![8-(2-methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6559640.png)

![2-(4-methylpiperazin-1-yl)-2-oxo-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide](/img/structure/B6559648.png)